1-(2-Ethoxybenzyl)pyrrolidin-3-amine
Description
“1-(2-Ethoxybenzyl)pyrrolidin-3-amine” is a chemical compound with a molecular formula of C13H20N2O . It belongs to the class of compounds known as pyrrolidines , which are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The pyrrolidine ring in “this compound” contributes to the stereochemistry of the molecule . The sp3-hybridization allows efficient exploration of the pharmacophore space . The non-planarity of the ring, a phenomenon called “pseudorotation”, leads to increased three-dimensional (3D) coverage .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the retrieved data. It has a molecular weight of 220.31 g/mol . More specific properties such as boiling point, melting point, and solubility are not available.Future Directions
The pyrrolidine scaffold, to which “1-(2-Ethoxybenzyl)pyrrolidin-3-amine” belongs, continues to be of great interest in drug discovery . Future research may focus on exploring the pharmacophore space due to sp3-hybridization, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .
Properties
IUPAC Name |
1-[(2-ethoxyphenyl)methyl]pyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-2-16-13-6-4-3-5-11(13)9-15-8-7-12(14)10-15/h3-6,12H,2,7-10,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFIYULXVYIYQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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